molecular formula C13H22N6O8 B14242487 Glycyl-L-serylglycylglycylglycylglycine CAS No. 219724-66-0

Glycyl-L-serylglycylglycylglycylglycine

Cat. No.: B14242487
CAS No.: 219724-66-0
M. Wt: 390.35 g/mol
InChI Key: PRMAYICINATMMZ-ZETCQYMHSA-N
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Description

Glycyl-L-serylglycylglycylglycylglycine is a hexapeptide with the sequence Gly-Ser-Gly-Gly-Gly-Gly. The compound’s molecular formula is C₁₀H₁₈N₄O₇, with a molar mass of 306.27 g/mol . Its structure includes three hydrogen bond donors and seven hydrogen bond acceptors, contributing to solubility in aqueous solutions.

Properties

CAS No.

219724-66-0

Molecular Formula

C13H22N6O8

Molecular Weight

390.35 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C13H22N6O8/c14-1-8(21)19-7(6-20)13(27)18-4-11(24)16-2-9(22)15-3-10(23)17-5-12(25)26/h7,20H,1-6,14H2,(H,15,22)(H,16,24)(H,17,23)(H,18,27)(H,19,21)(H,25,26)/t7-/m0/s1

InChI Key

PRMAYICINATMMZ-ZETCQYMHSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-serylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into individual amino acids using acidic or enzymatic conditions.

    Oxidation: Oxidative conditions can modify the serine residues, potentially forming serine derivatives.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or proteolytic enzymes.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Carbodiimides for activation and coupling reagents.

Major Products

    Hydrolysis: Glycine and serine.

    Oxidation: Oxidized serine derivatives.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Glycyl-L-serylglycylglycylglycylglycine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.

    Synthetic Biology: Utilized in the design of synthetic proteins and enzymes.

    Industrial Applications: Employed in the production of recombinant proteins and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of Glycyl-L-serylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction and cellular communication.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Glycyl-L-serylglycylglycylglycylglycine with related peptides:

Compound Name Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors XLogP3 Key Features
This compound C₁₀H₁₈N₄O₇ 306.27 3 / 7 -3.2* Contains serine; hydrophilic
Glycylglycine (Gly-Gly) C₄H₈N₂O₃ 132.12 3 / 4 -2.9 Simplest dipeptide; high solubility
Valylglycylglycine (Val-Gly-Gly) C₇H₁₃N₃O₄ 203.20 4 / 5 -1.5 Branched valine; moderate hydrophobicity
Hexaglycine (Gly₆) C₁₂H₂₀N₆O₇ 360.33 6 / 10 -4.5 All-glycine chain; flexible backbone
Glycylglycyl-L-prolylglycine C₁₃H₂₁N₅O₆ 343.34 5 / 9 -3.8 Proline introduces rigidity

*Estimated based on analogous structures.

Key Observations :

  • Hydrophilicity : this compound’s XLogP3 (-3.2) is comparable to Gly₆ (-4.5), both being highly hydrophilic due to glycine’s dominance and serine’s hydroxyl group . Valylglycylglycine, with a valine residue, is less hydrophilic (XLogP3: -1.5) .
  • Structural Flexibility : The absence of bulky residues (e.g., valine, proline) in this compound and Gly₆ allows greater conformational flexibility compared to proline-containing peptides, which adopt rigid turns .
  • Biological Interactions : Serine’s hydroxyl group may enable post-translational modifications (e.g., phosphorylation), unlike Gly₆ or Val-Gly-Gly .

Functional and Application Differences

(a) Glycylglycine (Gly-Gly)
  • Role : Commonly used as a buffer in biochemical assays (pH 8.0–8.5) due to its stability and low interference .
  • Limitations : Lacks functional groups for targeted interactions, limiting its use in drug delivery or enzymatic studies.
(b) Hexaglycine (Gly₆)
  • Applications : Serves as a model for studying peptide self-assembly and amyloid formation. Its simplicity makes it ideal for computational studies .
  • Comparison: Unlike this compound, Gly₆ cannot participate in redox or signaling pathways due to the absence of reactive side chains.
(c) Proline-Containing Peptides (e.g., Glycylglycyl-L-prolylglycine)
  • Structural Impact : Proline induces kinks in the peptide backbone, stabilizing secondary structures like β-turns. This contrasts with this compound’s linear flexibility .
  • Thermal Stability : Proline-containing peptides often exhibit higher thermal stability, advantageous in industrial enzymes or biomaterials.

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